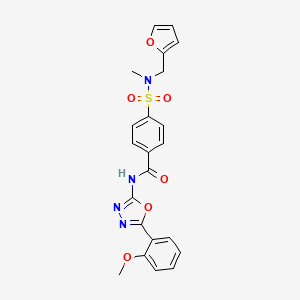

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a sulfamoyl group (N-furan-2-ylmethyl-N-methyl) and a 1,3,4-oxadiazole ring bearing a 2-methoxyphenyl moiety. The sulfamoyl group introduces polar and aromatic interactions, while the methoxyphenyl substituent on the oxadiazole enhances lipophilicity and steric bulk. Such structural attributes are common in antifungal and enzyme-inhibiting agents, as seen in related 1,3,4-oxadiazole derivatives . While direct biological data for this compound are unavailable, analogs like LMM5 and LMM11 demonstrate antifungal activity against C.

Properties

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-26(14-16-6-5-13-31-16)33(28,29)17-11-9-15(10-12-17)20(27)23-22-25-24-21(32-22)18-7-3-4-8-19(18)30-2/h3-13H,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNRRTFHSUTCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its complex structure suggests various mechanisms of action that could be leveraged for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating diseases.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C22H20N4O6S

- Molecular Weight : 468.5 g/mol

The structure includes a furan moiety, a sulfamoyl group, and an oxadiazole ring, which are known to contribute to the biological activity of sulfonamide derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like DNA synthesis or cellular respiration.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : The presence of the oxadiazole ring has been linked to anti-inflammatory activity in related compounds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. A study evaluated its efficacy against Mycobacterium tuberculosis, revealing promising results with IC50 values comparable to established anti-tubercular agents .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of the compound on human cell lines (e.g., HEK-293). Results indicated that the compound exhibited low toxicity levels, making it a candidate for further development in therapeutic applications .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antitubercular Agents : A series of benzamide derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Compounds with structural similarities to our target showed IC50 values ranging from 1.35 to 2.18 μM .

- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of oxadiazole derivatives. Compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating that modifications similar to those in our target compound could yield beneficial effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent variations, biological activities, and physicochemical properties:

Key Observations:

Sulfamoyl Group Variations: The target’s sulfamoyl group (N-furan-2-ylmethyl-N-methyl) balances aromaticity (furan) and moderate hydrophobicity (methyl).

Oxadiazole Substituent Effects :

- The target’s 2-methoxyphenyl group provides electron-donating effects, which could stabilize interactions with hydrophobic enzyme pockets. Comparatively, LMM11’s furan substituent offers smaller steric bulk, possibly favoring higher antifungal potency .

- Compound 7’s tetrahydronaphthalenyl group increases molecular weight and hydrophobicity, which may limit bioavailability despite higher synthesis yields (50%) .

Biological Activity Trends :

- Antifungal activity correlates with sulfamoyl and oxadiazole substituent flexibility. LMM11’s higher EC₅₀ (100 μg/mL) vs. LMM5 (50 μg/mL) suggests bulkier groups may reduce efficacy, though this requires further validation .

- Trifluoromethyl (Compound 19) and bromo (Compound 7) substituents on benzamide improve enzyme inhibition but may introduce toxicity risks .

Synthesis and Purity :

- The target compound’s synthesis route is inferred from analogs (e.g., coupling of sulfamoyl chlorides with oxadiazole intermediates) . Commercial availability of precursors (e.g., Life Chemicals Inc.) streamlines production but may limit yield optimization .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer: Synthesis typically involves:

- Oxadiazole ring formation: Cyclization of thiosemicarbazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Sulfamoylation: Reaction of intermediates with sulfamoyl chloride derivatives in anhydrous solvents (e.g., DCM) at 0–5°C to minimize side reactions .

- Coupling reactions: Use of coupling agents like EDC/HOBt for amide bond formation between the benzamide and oxadiazole moieties .

- Key parameters: Maintain strict temperature control (<50°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the furan ring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR: To verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer:

- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition: Fluorescence-based assays targeting COX-2 or HDACs, comparing inhibition to reference drugs (e.g., Celecoxib) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer:

- Solubility enhancement: Molecular docking (AutoDock Vina) to identify substituents improving polar surface area (PSA). Introduce hydrophilic groups (e.g., -OH, -COOH) on the methoxyphenyl ring while monitoring LogP via SwissADME .

- Metabolic stability: CYP450 inhibition assays (human liver microsomes) paired with DFT calculations to predict metabolic hotspots (e.g., furan ring oxidation) .

Q. What strategies resolve contradictory SAR data between in vitro and in vivo models for this compound?

- Methodological Answer:

- Metabolite profiling: LC-MS/MS to identify active/inactive metabolites in plasma/tissue homogenates .

- Proteomics: SILAC labeling to track target engagement differences (e.g., off-target binding in vivo) .

- Physiologically-based pharmacokinetic (PBPK) modeling: Simulate tissue distribution and adjust dosing regimens .

Q. How can reaction yield be improved during scale-up without compromising purity?

- Methodological Answer:

- Flow chemistry: Continuous synthesis of oxadiazole intermediates with real-time HPLC monitoring .

- Design of Experiments (DoE): Optimize solvent (e.g., switch from DMF to acetonitrile) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .

- Crystallization control: Use anti-solvent precipitation (e.g., water/ethanol) to enhance polymorph purity .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize the compound’s binding mode to biological targets?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to recombinant proteins .

- X-ray crystallography: Co-crystallize with target enzymes (e.g., COX-2) to resolve 3D binding interactions .

- NMR titration: Monitor chemical shift perturbations in key residues (e.g., His90 in HDACs) .

Q. How do electronic effects of the 2-methoxyphenyl group influence reactivity and bioactivity?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.